5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride

Catalog No.
S3091804
CAS No.
2172041-87-9
M.F
C7H11Cl2NS
M. Wt
212.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochlo...

CAS Number

2172041-87-9

Product Name

5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride

IUPAC Name

5-(3-chloropropyl)-4-methyl-1,3-thiazole;hydrochloride

Molecular Formula

C7H11Cl2NS

Molecular Weight

212.13

InChI

InChI=1S/C7H10ClNS.ClH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H

InChI Key

YYPPUMXNCKHHND-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCCCl.Cl

solubility

not available
  • ,3-Thiazole ring

    This five-membered heterocyclic ring system containing nitrogen and sulfur is found in various biologically active molecules. Research suggests thiazole derivatives can exhibit diverse properties, including antimicrobials, antifungals, and anticonvulsants []. 5-(3-Chloropropyl)-4-methyl-1,3-thiazole hydrochloride could be investigated for similar bioactivities.

  • Chloropropyl group

    The presence of chlorine and a three-carbon chain (propyl) might contribute to potential alkylating properties. Alkylating agents can be used in research to modify biomolecules and study their function [].

5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride is a member of the thiazole family, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. This compound exhibits a hydrophobic nature and is utilized in various applications, particularly in pharmaceuticals and chemical research. It is recognized for its potential as an antibiotic and as a diluent in iontophoresis, a technique used to deliver medication through the skin using electrical currents .

. Typically, the thiazole ring is formed through the reaction of halogenated ketones or aldehydes with thioformamide or thiocyanates. The presence of chlorine in the 3-position of the propyl chain introduces unique reactivity patterns, allowing for further functionalization and derivatization of the compound .

The hydrochloride salt form is often generated by reacting the base form of the compound with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride exhibits notable biological activities, particularly as an antibiotic. Its hydrophobic properties contribute to its effectiveness in penetrating bacterial membranes. Research indicates that it may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in therapeutic contexts .

The synthesis methods for 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride can be categorized into two main types:

  • Direct Synthesis: This method involves the direct formation of the thiazole ring from starting materials such as halogenated ketones or aldehydes combined with thiocyanates under controlled conditions (e.g., temperature and solvent choice) to yield the desired thiazole derivative .
  • Intermediate Formation: In this approach, an easily removable substituent is introduced at position 2 of the thiazole ring, which is then removed in a subsequent step to yield the final product. This method allows for greater control over the substitution patterns on the thiazole ring .

The applications of 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride are diverse:

  • Pharmaceuticals: Used as an antibiotic and in formulations requiring enhanced skin penetration.
  • Chemical Research: Serves as a reference standard in various analytical methods.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Interaction studies have shown that 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride can interact with various biological targets, influencing cellular pathways associated with bacterial growth inhibition. Its hydrophobic nature may facilitate interactions with lipid membranes, enhancing its efficacy as an antimicrobial agent . Further studies are needed to elucidate its full interaction profile and potential side effects.

Several compounds share structural similarities with 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
ClomethiazoleContains a thiazole ring with chlorineUsed primarily as an anticonvulsant
ThiamazoleThiazole ring with a methyl groupAntithyroid medication
BenzothiazoleBenzene fused to a thiazole ringUsed in rubber manufacturing
2-MercaptobenzothiazoleContains mercapto group on benzothiazoleAntioxidant properties

The uniqueness of 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride lies in its specific chlorine substitution pattern and hydrophobicity, which may confer distinct biological activities compared to these similar compounds. Its applications as both an antibiotic and a diluent highlight its versatility in medicinal chemistry .

Dates

Last modified: 08-18-2023

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